N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine
Description
Systematic Nomenclature and Structural Identification
The compound is systematically named This compound , reflecting its core benzothiazole scaffold and substituents. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 380335-56-8 |
| Molecular Formula | C₁₄H₁₁ClN₂S |
| Molecular Weight | 274.77 g/mol |
| SMILES Notation | CC1=C(Cl)C=CC=C1NC2=NC3=CC=CC=C3S2 |
The benzothiazole core consists of a benzene ring fused to a thiazole ring (positions 1 and 3). The 2-amine group is substituted with a 3-chloro-2-methylphenyl moiety, where the chlorine atom occupies the meta position relative to the amine linkage, and a methyl group is at the ortho position (Figure 1).
Structural Features :
Historical Context in Heterocyclic Chemistry Research
Benzothiazoles were first synthesized in the late 19th century, with A.W. Hofmann reporting 2-substituted derivatives in 1879. The development of this compound aligns with advancements in:
- Condensation Reactions : Early methods involved reacting 2-aminothiophenol with aldehydes or carboxylic acids under acidic conditions. For example, the cyclization of 2-aminothiophenol with chlorinated benzaldehydes became a cornerstone for synthesizing halogenated benzothiazoles.
- Green Chemistry Innovations : Modern syntheses employ catalysts like samarium triflate or ionic liquids to improve efficiency and reduce waste. A 2022 study demonstrated the use of nanoceria (CeO₂) for one-pot benzothiazole formation, applicable to derivatives like this compound.
- Functionalization Techniques : Late-stage modifications, such as Suzuki-Miyaura coupling, enable precise introduction of aryl groups at the 2-position.
This compound’s synthesis reflects the evolution from traditional multi-step protocols to atom-economical strategies, emphasizing sustainability.
Position Within Benzothiazole Derivative Classifications
This compound belongs to the 2-aminobenzothiazole subclass, distinguished by its aryl substitution pattern. Comparative analysis with related derivatives highlights its structural uniqueness:
Classification Insights :
- Electronic Profile : The chlorine atom enhances electrophilicity, facilitating nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
- Steric Considerations : The ortho-methyl group imposes steric hindrance, potentially directing regioselectivity in further reactions.
- Hybridization Potential : As a C-2-substituted benzothiazole, it serves as a precursor for hybrid molecules combining benzothiazole with other pharmacophores.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-9-10(15)5-4-7-11(9)16-14-17-12-6-2-3-8-13(12)18-14/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQDDGKOIXNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol. For this compound, the precursors are 3-chloro-2-methylphenylthiourea and 2-bromoacetophenone. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2-methylphenyl group can be substituted by nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted benzothiazoles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines and other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine exhibits significant anticancer activity. Its structural similarities to known antitumor agents suggest potential efficacy against various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 14.5 |
| MCF-7 | 12.0 |
| A549 | 18.7 |
A study demonstrated that this compound could inhibit the proliferation of these cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds are as follows:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Compound A | 5.0 | 10.0 |
| Compound B | 8.0 | 15.0 |
These findings indicate that structural modifications can enhance antimicrobial efficacy, making it a candidate for further drug development.
Biological Research
Enzyme Inhibition Studies
This compound is being investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in critical cellular processes, such as kinases and topoisomerases.
Case Study: Enzyme Interaction
A molecular docking study revealed that the compound binds effectively to the active site of a target enzyme, suggesting potential therapeutic applications in treating diseases related to enzyme dysregulation .
Materials Science
Development of New Materials
The unique chemical structure of this compound allows for its use in the synthesis of advanced materials, including polymers and coatings with specific properties.
| Material Type | Properties Enhanced |
|---|---|
| Polymers | Increased thermal stability |
| Coatings | Improved corrosion resistance |
Research indicates that incorporating this compound into material formulations can enhance performance characteristics significantly .
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The chlorine atom enhances the electrophilicity of the compound, facilitating its reaction with nucleophiles such as DNA bases or proteins. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a. BT8: 6-Chloro-N-[4-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
b. BT16: 6-Chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
c. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
Functional Group Modifications
a. N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
b. 4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
- Substituents : 4-chloro (benzothiazole) and pyridinylmethyl.
- Properties : Molecular formula C₁₃H₁₀ClN₃S ; used in pharmaceutical intermediates .
Physicochemical Properties Comparison
Biological Activity
N-(3-chloro-2-methylphenyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
This compound is a benzothiazole derivative that incorporates a chloro and methyl group on the phenyl ring. This structural configuration is crucial for its biological activity, particularly in targeting various pathogens and cancer cells.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, showing effectiveness against a range of microorganisms. It inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | |
| Candida albicans | 75 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Its mechanism involves disrupting fungal cell membranes and inhibiting essential cellular processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the activation of specific signaling pathways.
Case Study: In Vitro Evaluation Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
- MCF-7 (Breast Cancer)
- IC50: 15 µM
- Mechanism: Induction of apoptosis via caspase activation.
- A549 (Lung Cancer)
- IC50: 20 µM
- Mechanism: Cell cycle arrest at G1 phase.
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Apoptosis induction | |
| A549 | 20 | G1 phase arrest | |
| HeLa | 25 | Caspase activation |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Binding : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Protein Interaction : It inhibits key enzymes involved in cellular metabolism and proliferation.
- Membrane Disruption : The compound disrupts microbial cell membranes, leading to cell lysis.
Q & A
Q. Basic
- IR Spectroscopy : Identifies C=N (1640–1620 cm⁻¹), C-Cl (690–700 cm⁻¹), and NH stretching (3520–3550 cm⁻¹).
- 1H NMR : Aromatic protons (δ 6.5–8.2 ppm), NH signals (δ ~4.0–4.2 ppm), and methyl groups (δ ~2.4 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 536 for brominated derivatives) confirm molecular weight .
How can X-ray crystallography using SHELX software resolve the crystal structure of this compound, and what challenges arise in refinement?
Q. Advanced
- SHELX Workflow : Intensity data from diffraction experiments are processed via SHELXC/D/E for structure solution and SHELXL for refinement.
- Challenges :
What methodologies are employed to analyze data contradictions in the compound's biological activity across different studies?
Q. Advanced
- Statistical Meta-Analysis : Compare IC50 values across cell lines (e.g., HCT-116 vs. HT29) using ANOVA to assess variability.
- Assay Validation : Standardize protocols (e.g., MTT vs. Toxi-light assays) to control for false positives.
- Structural-Activity Modeling : QSAR models correlate substituent effects with activity trends .
What are the key steps in purifying this compound post-synthesis?
Q. Basic
- Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to 4°C for crystal formation.
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate pure fractions.
- Purity Verification : Melting point analysis (e.g., 315–320°C for derivatives) and HPLC (>95% purity) .
How does the compound interact with gamma-secretase in Alzheimer’s disease models, and what experimental models validate this?
Q. Advanced
- Mechanism : Acts as a γ-secretase modulator, reducing amyloid-β42 production by altering enzyme processivity.
- Validation :
What are the common synthetic intermediates for this compound, and how are they characterized?
Q. Basic
- Intermediates :
- Substituted phenacyl bromides (e.g., 3-chlorophenacyl bromide).
- Benzothiazole-2-amine precursors.
- Characterization : Melting points (e.g., 136–138°C), IR for C-Br (560–600 cm⁻¹), and 13C NMR for carbonyl signals (δ ~190 ppm) .
What computational methods predict the compound’s binding affinity to biological targets, and how are they validated experimentally?
Q. Advanced
- Docking Studies : AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., DNA topoisomerase II).
- Validation :
How are enantiomeric impurities detected and quantified in chiral derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
